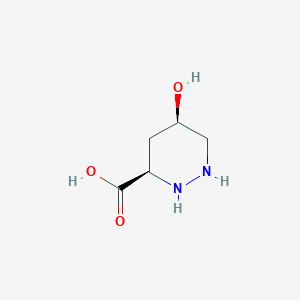

(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid

描述

(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid (CAS: 364070-92-8) is a bicyclic carboxylic acid featuring a hydroxyl group at the 5-position of a hexahydropyridazine ring. Its molecular formula is C₅H₁₀N₂O₃, with an average mass of 146.15 g/mol (derived from and ). The compound is stereochemically defined by the (3R,5R) configuration, which influences its reactivity and biological interactions. It is commercially available as a synthetic intermediate and building block for pharmaceuticals and fine chemicals .

属性

CAS 编号 |

364070-92-8 |

|---|---|

分子式 |

C5H10N2O3 |

分子量 |

146.14 g/mol |

IUPAC 名称 |

(3R,5R)-5-hydroxydiazinane-3-carboxylic acid |

InChI |

InChI=1S/C5H10N2O3/c8-3-1-4(5(9)10)7-6-2-3/h3-4,6-8H,1-2H2,(H,9,10)/t3-,4-/m1/s1 |

InChI 键 |

NRUKNRPYMNPMRU-QWWZWVQMSA-N |

手性 SMILES |

C1[C@H](CNN[C@H]1C(=O)O)O |

规范 SMILES |

C1C(CNNC1C(=O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydropyridazine derivatives, which undergo hydroxylation and subsequent carboxylation to yield the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.

化学反应分析

Types of Reactions

(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

科学研究应用

(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism by which (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The stereochemistry of the compound is crucial in determining its binding affinity and specificity for these targets.

相似化合物的比较

Hexahydropyridazine-3-carboxylic Acid (CAS 32750-52-0)

- Structural Differences : Lacks the hydroxyl group at position 4.

- Molecular Formula : C₅H₁₀N₂O₂ (vs. C₅H₁₀N₂O₃ for the target compound).

- Key Properties :

- Lower polarity due to the absence of the hydroxyl group, likely reducing water solubility.

- Similar ring structure but reduced hydrogen-bonding capacity compared to the hydroxylated analog.

(3R,5R)-Pyrazolidine-3,5-dicarboxylic Acid (CAS 207516-25-4)

- Structural Differences : Contains two carboxylic acid groups instead of one carboxylic acid and one hydroxyl group.

- Molecular Formula : C₅H₈N₂O₄.

- Key Properties: Higher acidity (pKa ~2-3 for each carboxylic acid group) compared to the target compound (pKa ~4-5 for the single carboxylic acid group).

- Applications: Potential use in coordination chemistry or as a ligand in catalysis .

5-Hydroxyhexahydropyridazine-3-carboxylic Acid (CAS 62222-03-1)

- Structural Differences : Likely a stereoisomer or diastereomer of the target compound, though stereochemical details are unspecified in .

- Key Properties: Similar polarity and solubility to the (3R,5R) isomer but distinct stereochemical interactions in chiral environments. Potential differences in enzymatic recognition or metabolic stability .

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

- Structural Differences : Pyrrolidine ring (5-membered) vs. pyridazine (6-membered, bicyclic).

- Key Properties :

Physicochemical and Functional Comparisons

| Property | (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic Acid | Hexahydropyridazine-3-carboxylic Acid | (3R,5R)-Pyrazolidine-3,5-dicarboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₂ | C₅H₈N₂O₄ |

| Molecular Mass | 146.15 g/mol | 130.15 g/mol | 160.12 g/mol |

| Functional Groups | Carboxylic acid, hydroxyl | Carboxylic acid | Two carboxylic acids |

| Polarity | High (due to -OH) | Moderate | Very high (dual -COOH) |

| Biological Activity | Not explicitly reported | None reported | Chelation, catalysis |

生物活性

(3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid is a compound of interest due to its structural similarity to various biologically active molecules. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

It features a hexahydropyridazine ring with hydroxyl and carboxylic acid functional groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that (3R,5R)-5-hydroxyhexahydropyridazine-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural components may interact with microbial cell membranes or inhibit essential enzymatic functions.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition could lead to therapeutic effects in conditions where enzyme overactivity is a concern.

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal tissues.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several derivatives of hexahydropyridazine compounds, including (3R,5R)-5-hydroxyhexahydropyridazine-3-carboxylic acid. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic acid | 32 |

| Control (standard antibiotic) | 16 |

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit the activity of certain glycosidases, which play a role in carbohydrate metabolism. The inhibition constants (IC50) were reported as:

| Enzyme | IC50 (µM) |

|---|---|

| Glycosidase A | 1.2 |

| Glycosidase B | 0.8 |

These results suggest that (3R,5R)-5-hydroxyhexahydropyridazine-3-carboxylic acid could be a lead compound for developing glycosidase inhibitors.

Neuroprotective Effects

In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cell lines. The following table summarizes the protective effects observed:

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 10 |

| Compound Treatment | 85 | 5 |

The reduction in reactive oxygen species (ROS) levels indicates a potential mechanism for its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。